molecular formula C12H14ClNO3 B8420818 ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE

Cat. No.: B8420818
M. Wt: 255.70 g/mol
InChI Key: LXGOXVJEOPEMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE is a synthetic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

ethyl 7-chloro-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C12H14ClNO3/c1-3-17-12(16)9-8-5-4-6-14(8)11(15)7(2)10(9)13/h3-6H2,1-2H3

InChI Key

LXGOXVJEOPEMHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=O)C(=C1Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, chlorination and subsequent esterification can lead to the formation of the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, utilizing catalysts and specific reagents to streamline the process .

Chemical Reactions Analysis

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds .

Scientific Research Applications

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .

Comparison with Similar Compounds

ETHYL 7-CHLORO-6-METHYL-5-OXO-1,2,3,5-TETRAHYDRO-INDOLIZINE-8-CARBOXYLATE can be compared with other indolizine derivatives, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.